3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the benzenesulfonyl and thiophene moieties, contributes to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzenesulfonyl group: This step can be achieved through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the thiophene moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride and an appropriate Lewis acid catalyst.
Cyclopentanecarbonyl group addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the implementation of automated systems for the sulfonylation and acylation steps. Additionally, the use of greener solvents and catalysts would be considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its bicyclic structure.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl and thiophene groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiophene moiety can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex. Additionally, the bicyclic structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane: Lacks the thiophene and cyclopentanecarbonyl groups, resulting in different reactivity and applications.
8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: Lacks the benzenesulfonyl group, affecting its interaction with biological targets.
Uniqueness
The presence of both the benzenesulfonyl and thiophene moieties in 3-(benzenesulfonyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[321]octane makes it unique compared to its analogs
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S2/c25-22(23(12-4-5-13-23)21-9-6-14-28-21)24-17-10-11-18(24)16-20(15-17)29(26,27)19-7-2-1-3-8-19/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWITLBUABSMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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